6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydro-3H-2-benzopyran-3-one
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Overview
Description
6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydro-3H-2-benzopyran-3-one is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isochromans, which are characterized by a fused benzene and pyran ring system. The presence of methoxy groups at positions 6 and 7, along with a trichloromethyl group at position 1, contributes to its distinct chemical properties.
Preparation Methods
The synthesis of 6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydro-3H-2-benzopyran-3-one involves several steps, typically starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isochroman Ring: The initial step involves the cyclization of a suitable precursor to form the isochroman ring system.
Introduction of Methoxy Groups: Methoxy groups are introduced at positions 6 and 7 through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Addition of Trichloromethyl Group: The trichloromethyl group is introduced at position 1 through a chlorination reaction using trichloromethylating agents like trichloromethyl chloroformate.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydro-3H-2-benzopyran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydro-3H-2-benzopyran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Generation of Reactive Species: It can generate reactive oxygen species (ROS) or other reactive intermediates, leading to cellular effects.
Comparison with Similar Compounds
6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydro-3H-2-benzopyran-3-one can be compared with other similar compounds, such as:
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound shares the methoxy groups at positions 6 and 7 but differs in the presence of a methyl group instead of a trichloromethyl group.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives: These compounds have a similar core structure but lack the trichloromethyl group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C12H11Cl3O4 |
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Molecular Weight |
325.6 g/mol |
IUPAC Name |
6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C12H11Cl3O4/c1-17-8-3-6-4-10(16)19-11(12(13,14)15)7(6)5-9(8)18-2/h3,5,11H,4H2,1-2H3 |
InChI Key |
CNWFLZBUBYSPCA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(OC(=O)CC2=C1)C(Cl)(Cl)Cl)OC |
Canonical SMILES |
COC1=C(C=C2C(OC(=O)CC2=C1)C(Cl)(Cl)Cl)OC |
Origin of Product |
United States |
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